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molecular formula C5H3F4NO2 B8358980 Methyl 3-cyano-2,2,3,3-tetrafluoropropionate

Methyl 3-cyano-2,2,3,3-tetrafluoropropionate

Cat. No. B8358980
M. Wt: 185.08 g/mol
InChI Key: KHYBIWCXJWMLBP-UHFFFAOYSA-N
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Patent
US04851161

Procedure details

After being maintained at about 25° for 2 more days, the reaction mixture, which contained sodium 3-cyanotetrafluoropropionate, was treated with 69.3 g (0.55 mole) of dimethyl sulfate, stirred, and allowed to stand overnight. Fractionation of the volatile products gave 53.3 g (58%) of methyl 3-cyanotetrafluoropropionate, bp 90°-97°.
Name
sodium 3-cyanotetrafluoropropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([F:11])([F:10])[C:4]([F:9])([F:8])[C:5]([O-:7])=[O:6])#[N:2].[Na+].S(OC)(O[CH3:17])(=O)=O>>[C:1]([C:3]([F:10])([F:11])[C:4]([F:8])([F:9])[C:5]([O:7][CH3:17])=[O:6])#[N:2] |f:0.1|

Inputs

Step One
Name
sodium 3-cyanotetrafluoropropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(C(=O)[O-])(F)F)(F)F.[Na+]
Step Two
Name
Quantity
69.3 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being maintained at about 25° for 2 more days

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C(C(=O)OC)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 53.3 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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